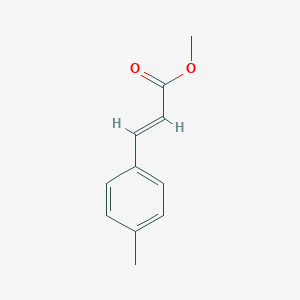

Methyl 4-methylcinnamate

Overview

Description

Methyl 4-methylcinnamate is a chemical compound with the molecular formula C11H12O2 . It is a white or transparent solid with a strong, aromatic odor .

Synthesis Analysis

This compound can be synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . Another method involves the reaction of 4-iodoanisole with styrene or methyl acrylate in a continuous plug flow reactor (PFR) using supercritical carbon dioxide (scCO2) as the solvent .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of cinnamamides . It can also react with 4-iodoanisole under catalytic PFR conditions .

Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 176.22 g/mol .

Scientific Research Applications

Electronic Structure and Spectroscopic Properties

Methyl 4-hydroxycinnamate has been used as a model for studying the chromophore of the photoactive yellow protein. High-resolution gas-phase spectroscopic techniques and quantum-chemical calculations have been employed to investigate its electronic structure and spectroscopic properties. Complexation with water molecules significantly affects its spectroscopic properties, particularly in stabilizing the lowest excited singlet state and altering transition intensities (M. de Groot et al., 2008).

Conformational Heterogeneity

Studies have focused on the conformational heterogeneity of methyl 4-hydroxycinnamate using UV excitation and IR absorption spectroscopy. Different conformers have been identified, which are important for understanding the spectroscopic properties of this compound as a model chromophore of the Photoactive Yellow Protein (PYP) (E. Tan et al., 2013).

Role in Biosynthesis of Methylcinnamate

The enzymes involved in the biosynthesis of methylcinnamate in basil have been characterized, identifying the specific carboxyl methyltransferases responsible. This research contributes to the understanding of methylcinnamate's role as a significant component in floral scents and as a signaling molecule between plants and insects (J. Kapteyn et al., 2007).

Synthesis Techniques

The synthesis of methyl 4-fluorocinnamate has been studied, highlighting its use in asymmetric dihydroxylation and aminohydroxylation. Research has focused on efficient synthesis methods using strongly acidic cationic exchange resin as a catalyst (C. Si, 2004).

Inhibition of Epidermal Growth Factor-Induced DNA Synthesis

Methyl 2,5-dihydroxycinnamate, an analogue of Methyl 4-methylcinnamate, has been studied for its inhibitory effects on epidermal growth factor receptor-associated tyrosine kinase, highlighting its potential therapeutic applications (K. Umezawa et al., 1990).

Excited State Dynamics

Research has delved into the excited state dynamics of this compound and its derivatives, providing insights into their behavior following photoexcitation. This is crucial for understanding the photoprotective mechanisms of sunscreen molecules derived from cinnamate (Y. Peperstraete et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Methyl 4-methylcinnamate is a synthetic compound that has been found to have antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . These organisms are responsible for a variety of infectious diseases, and the ability of this compound to inhibit their growth makes it a potential candidate for the development of new antimicrobial drugs .

Mode of Action

The mode of action of this compound involves direct interaction with the ergosterol present in the fungal plasmatic membrane and with the cell wall . Ergosterol is a critical component of fungal cell membranes, and disruption of its function can lead to cell death. Similarly, interference with the integrity of the bacterial cell wall can result in cell lysis and death .

Biochemical Pathways

This compound is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds . This pathway plays a central role in plant secondary metabolism . The cinnamate/monolignol pathway is involved in the biosynthesis of Methylcinnamate, a significant component of many floral scents and an important signaling molecule between plants and insects .

Pharmacokinetics

The compound’s molecular weight (17621 g/mol) and its lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .

Result of Action

The result of this compound’s action is the inhibition of the growth of pathogenic fungi and bacteria . By interacting with critical components of these organisms, such as ergosterol and the cell wall, this compound disrupts their normal function and leads to cell death .

Biochemical Analysis

Biochemical Properties

It is known that this compound is involved in the methylation process, which is a crucial biochemical reaction . Methylation regulates a wide range of processes, including those thought to be responsible for lifespan extension . The exact enzymes, proteins, and other biomolecules that Methyl 4-methylcinnamate interacts with are not yet fully identified.

Cellular Effects

It is known that methyl groups play essential roles in numerous cellular functions such as DNA methylation, nucleotide- and protein biosynthesis . Therefore, it can be inferred that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound is involved in the methylation process . Methylation is a biochemical process that involves the addition of a methyl group to a molecule, which can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in the methylation process, which is a crucial biochemical reaction . Therefore, it can be inferred that the effects of this product may change over time in laboratory settings.

Dosage Effects in Animal Models

It is known that this compound is involved in the methylation process, which is a crucial biochemical reaction . Therefore, it can be inferred that the effects of this product may vary with different dosages in animal models.

Metabolic Pathways

This compound is involved in the methylation process, which is a crucial biochemical reaction . Methylation is a part of complex metabolic pathways including the methionine cycle, the transsulfuration pathway, and polyamine biosynthesis .

Transport and Distribution

It is known that this compound is involved in the methylation process, which is a crucial biochemical reaction . Therefore, it can be inferred that this product may be transported and distributed within cells and tissues.

Subcellular Localization

It is known that this compound is involved in the methylation process, which is a crucial biochemical reaction . Therefore, it can be inferred that this product may be localized in specific compartments or organelles within the cell.

properties

IUPAC Name |

methyl (E)-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJBRXRCJNSDHT-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346183 | |

| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20754-20-5 | |

| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

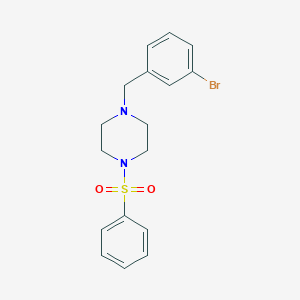

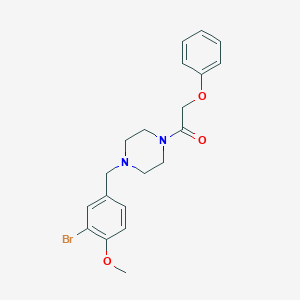

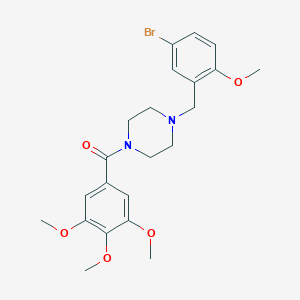

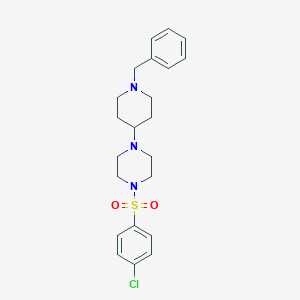

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)

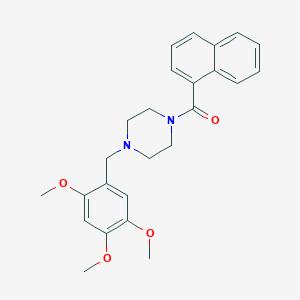

![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

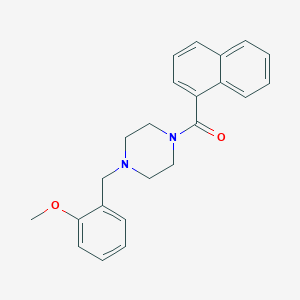

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)

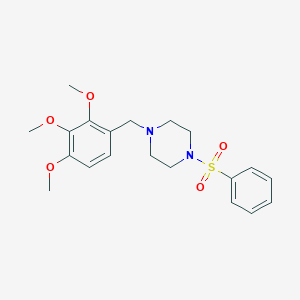

![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)

![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)

![Ethyl 4-[(4-isonicotinoyl-1-piperazinyl)methyl]phenyl ether](/img/structure/B249187.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)